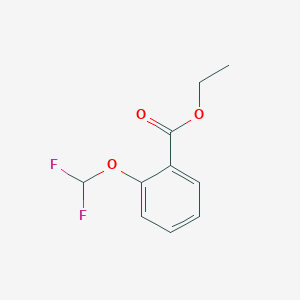
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine (2-tBHPNA) is a novel synthetic compound with a wide range of potential applications in the field of medicinal chemistry. It is a derivative of the naturally occurring compound acetamidine, and has been the subject of extensive research in the past decade. This compound has been studied for its potential applications in drug design, drug delivery, and therapeutic applications.
Applications De Recherche Scientifique
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine has been studied extensively in the past decade for its potential applications in medicinal chemistry. It has been studied for its potential to act as a drug delivery vehicle, as well as for its potential to be used as a therapeutic agent. It has also been studied for its potential to act as a prodrug, which is a compound that can be metabolized to become active in the body. Additionally, it has been studied for its potential to act as a drug target, as it has been shown to bind to certain proteins in the body.
Mécanisme D'action
The mechanism of action of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine is not fully understood at this time. However, studies have suggested that it may act as a prodrug, which is a compound that can be metabolized to become active in the body. Additionally, it has been found to bind to certain proteins in the body, which may suggest that it can act as a drug target.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have suggested that it may have a variety of effects on the body, including the ability to stimulate the production of certain hormones and neurotransmitters. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, as well as the potential to reduce the risk of certain cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is relatively stable in aqueous solution. Additionally, it has a wide range of potential applications in the field of medicinal chemistry. However, there are also some limitations to its use in laboratory experiments. For example, it is not known how it interacts with other compounds in the body, and it is not known how it is metabolized in the body.
Orientations Futures
There are a number of potential future directions for research on 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine. One potential direction is to investigate its potential as a drug delivery vehicle and therapeutic agent. Additionally, further research could be conducted to investigate its potential to act as a prodrug, and to further understand its mechanism of action. Additionally, further research could be conducted to investigate its potential to act as a drug target, and to further understand its biochemical and physiological effects. Finally, further research could be conducted to investigate its potential to reduce the risk of certain cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine is achieved through a series of steps that involve the use of a variety of chemical reagents. The first step involves the reaction of 3-tert-butyl-phenol and acetamidine in the presence of an acid catalyst, such as sulfuric acid. This reaction produces this compound and water. The second step involves the reaction of this compound with a base, such as sodium hydroxide, to produce the desired compound. The third step involves the purification of the compound by recrystallization.
Propriétés
IUPAC Name |
2-(3-tert-butylphenoxy)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)9-5-4-6-10(7-9)16-8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXMBEWLERQSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC=C1)OC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)
![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)





![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)




